1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone A highly reactive thiol-specific spin-label analogue. A specific conformational probe of thiol site structure by virtue of its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study.

Brand Name: Vulcanchem
CAS No.: 244641-23-4
VCID: VC20767898
InChI: InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3
SMILES: CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C
Molecular Formula: C12H21NO3S2
Molecular Weight: 291.4 g/mol

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone

CAS No.: 244641-23-4

Cat. No.: VC20767898

Molecular Formula: C12H21NO3S2

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone - 244641-23-4

Specification

CAS No. 244641-23-4
Molecular Formula C12H21NO3S2
Molecular Weight 291.4 g/mol
IUPAC Name 1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone
Standard InChI InChI=1S/C12H21NO3S2/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3
Standard InChI Key NHWXBVUAMMVKNN-UHFFFAOYSA-N
SMILES CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C
Canonical SMILES CC(=O)N1C(C=C(C1(C)C)CSS(=O)(=O)C)(C)C

Introduction

Synonyms

  • Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-(pyrrol)-3-yl)methyl] Ester

  • 1-Acetyl-2,2,5,5-tetramethyl-3-(pyrroline)-3-methyl Methanethiosulfonate

  • Synthesis Methods

The synthesis of 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone typically involves multistep organic reactions that may include:

  • Formation of the pyrrolidine core through cyclization reactions.

  • Introduction of the tetramethyl groups via alkylation processes.

  • Attachment of the methylsulfonyl sulfanyl group through nucleophilic substitution.

  • Biological Activity and Applications

Research indicates that compounds similar to 1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone exhibit significant biological activity. They are often employed as spin labels in electron paramagnetic resonance (EPR) spectroscopy due to their ability to selectively label thiol groups in proteins.

Potential Applications

  • Spin Labeling: Utilized in EPR studies to investigate protein dynamics.

  • Therapeutic Agents: Investigated for potential roles in drug development due to their unique structural properties.

  • Safety and Handling

The compound is classified under safety regulations due to its potential irritant properties. Proper handling procedures should be followed to avoid skin and eye contact.

Safety Data

Hazard StatementDescription
H315Causes skin irritation
H318Causes serious eye damage

1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone is a notable compound within organic chemistry with diverse applications in biochemical research and potential therapeutic uses. Its unique structure allows for specific interactions in biological systems, making it a valuable subject for further study.

  • References

This article synthesizes information from various scientific literature sources and databases such as PubChem and specialized chemical safety resources to provide an authoritative overview of the compound's characteristics and applications.

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